molecular formula C22H23F3N4O4 B606810 Crenigacestat CAS No. 1421438-81-4

Crenigacestat

Número de catálogo B606810
Número CAS: 1421438-81-4
Peso molecular: 464.43763
Clave InChI: YCBAQKQAINQRFW-UGSOOPFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crenigacestat is an orally available inhibitor of the integral membrane protein gamma-secretase (GS), with potential antineoplastic activity . Upon administration, crenigacestat binds to the GS protease complex, thereby blocking the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor . This prevents both the subsequent translocation of NICD to the nucleus to form a transcription factor complex and the expression of Notch-regulated genes . This results in the induction of apoptosis and the inhibition of growth in tumor cells that overexpress Notch .


Physical And Chemical Properties Analysis

Crenigacestat has a molecular weight of 464.44 . It is a solid substance . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.

Aplicaciones Científicas De Investigación

1. Application in Intrahepatic Cholangiocarcinoma (iCCA) Treatment

  • Summary of the Application: Crenigacestat is used to block the Notch pathway, reducing liver fibrosis in the surrounding ecosystem of intrahepatic cholangiocarcinoma (iCCA) via TGF-β inhibition .
  • Methods of Application: The effectiveness of Crenigacestat was investigated in a PDX model of iCCA and human primary culture of CAFs isolated from patients with iCCA .
  • Results or Outcomes: In the iCCA PDX model, Crenigacestat treatment significantly reduced peritumoral liver fibrosis. Bioinformatic prediction of the upstream regulators related to liver fibrosis in the iCCA PDX treated with Crenigacestat revealed the involvement of the TGF-β1 pathway as a master regulator gene showing a robust connection between TGF-β1 and Notch pathways .

2. Application in Advanced or Metastatic Solid Tumors Treatment

  • Summary of the Application: Crenigacestat was studied in combination with gemcitabine and cisplatin or gemcitabine and carboplatin in patients with advanced or metastatic solid tumors .
  • Methods of Application: This was a multicenter, nonrandomized, open-label, phase 1b study with 5 separate, parallel dose escalations in patients with advanced or metastatic cancer from a variety of solid tumors followed by a dose-confirmation phase in pre-specified tumor types .
  • Results or Outcomes: The study demonstrated that the Notch inhibitor, Crenigacestat, combined with different anticancer agents (gemcitabine, cisplatin, and carboplatin) was poorly tolerated and resulted in disappointing clinical activity in patients with advanced or metastatic solid tumors .

Safety And Hazards

Crenigacestat is toxic and contains a pharmaceutically active ingredient . It may be harmful by inhalation and may cause skin and eye irritation . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propiedades

IUPAC Name

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBAQKQAINQRFW-UGSOOPFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crenigacestat

CAS RN

1421438-81-4
Record name Crenigacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3039478
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CRENIGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
242
Citations
T Doi, M Tajimi, J Mori, H Asou, K Inoue… - Investigational New …, 2021 - Springer
… Crenigacestat was tolerated in Japanese patients but with limited clinical activity. The recommended crenigacestat … , it was demonstrated that crenigacestat has a manageable safety …
Number of citations: 18 link.springer.com
C Even, U Lassen, J Merchan, C Le Tourneau… - Investigational new …, 2020 - Springer
Background Deregulated Notch signaling is implicated in multiple cancers. The phase I trial (I6F-MC-JJCA) investigated the safety and anti-tumor activity of crenigacestat (LY3039478), …
Number of citations: 45 link.springer.com
S Mancarella, G Serino, F Dituri, A Cigliano… - Cell Death & …, 2020 - nature.com
Intrahepatic cholangiocarcinoma (iCCA) is a deadly disease with rising incidence and few treatment options. An altered expression and/or activation of NOTCH1–3 receptors has been …
Number of citations: 49 www.nature.com
A Azaro, C Massard, WD Tap, PA Cassier… - Investigational new …, 2021 - Springer
… Phase 2 dose of crenigacestat in combination with other … The maximum-tolerated dose of crenigacestat was 25 mg in … This study demonstrated that crenigacestat combined with …
Number of citations: 19 link.springer.com
S Mancarella, I Gigante, G Serino… - … of Experimental & …, 2022 - jeccr.biomedcentral.com
… of Crenigacestat in PDX models, we evaluated the effect of Crenigacestat treatment on ECM … COL1A1, and COL1A2 was significantly reduced after Crenigacestat treatment (p < 0.01, Fig…
Number of citations: 4 jeccr.biomedcentral.com
G Borthakur, G Martinelli, E Raffoux, P Chevallier… - Cancer, 2021 - Wiley Online Library
… Crenigacestat, being an inhibitor of the Notch pathway, may … In an open-label, phase 1 study, Crenigacestat was tested as … trial designed to evaluate Crenigacestat in combination with …
AA Lobov, NV Boyarskaya, OS Kachanova… - Frontiers in …, 2022 - frontiersin.org
… crenigacestat, but not CB-103, inhibits osteogenic differentiation of VICs without obvious cytotoxicity. Thus, for crenigacestat … The high selectivity of crenigacestat and strong anticalcific …
Number of citations: 4 www.frontiersin.org
T Masaomi, M Joji, A Hiroya, I Koichi… - Investigational New …, 2021 - search.proquest.com
… Crenigacestat was tolerated in Japanese patients but with limited clinical activity. The recommended crenigacestat … , it was demonstrated that crenigacestat has a manageable safety …
Number of citations: 2 search.proquest.com
A Azaro, C Baldini, J Rodon, JC Soria, E Yuen… - Investigational New …, 2021 - Springer
Background Crenigacestat is a potent Notch inhibitor that decreases Notch signaling and its downstream biological effects. Here, we report the results from Part F of study 16F-MC-JJCA …
Number of citations: 11 link.springer.com
E García-Guerrero, LG Rodríguez-Lobato… - …, 2023 - ncbi.nlm.nih.gov
… crenigacestat (10 nM) and analyzed BCMA expression by flow cytometry. We found that crenigacestat … protein expression after treatment with crenigacestat alone and in combination …
Number of citations: 7 www.ncbi.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.